1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one Imidacloprid-urea is a imidazolidinone that is imidazolidin-2-one substituted by a (6-chloropyridin-3-yl)methyl group at position 1. It is a metabolite of the insecticide imidacloprid. It has a role as a marine xenobiotic metabolite. It is a monochloropyridine, an imidazolidinone and a member of ureas.
Brand Name: Vulcanchem
CAS No.: 120868-66-8
VCID: VC1909727
InChI: InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14)
SMILES: C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

CAS No.: 120868-66-8

Cat. No.: VC1909727

Molecular Formula: C9H10ClN3O

Molecular Weight: 211.65 g/mol

* For research use only. Not for human or veterinary use.

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one - 120868-66-8

Specification

CAS No. 120868-66-8
Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
IUPAC Name 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one
Standard InChI InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14)
Standard InChI Key ADWTYURAFSWNSU-UHFFFAOYSA-N
SMILES C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl
Canonical SMILES C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl

Introduction

Chemical Properties and Physical Characteristics

Basic Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₀ClN₃O
Molecular Weight211.65 g/mol
Physical StateWhite to off-white solid
SolubilitySlightly soluble in chloroform, DMSO, methanol
Hazard ClassGHS07 (Warning: H302, H315, H319, H335)

Structural Features

The compound exhibits a planar imidazolidin-2-one ring with a 6-chloropyridin-3-ylmethyl substituent. Crystallographic studies reveal:

  • Dihedral Angle: 76.2° between pyridine and imidazolidinone rings .

  • Hydrogen Bonding: N–H···O interactions form inversion dimers in crystalline structures .

  • π–π Stacking: Weak interactions between pyridine rings (centroid distance: 3.977 Å) .

Synthesis and Preparation

The compound is synthesized via reductive degradation of imidacloprid using activated iron (Fe) in concentrated hydrochloric acid. Key steps include:

  • Reduction: Imidacloprid undergoes nitro-group reduction to form the imidazolidin-2-imine intermediate .

  • Tautomerization: Subsequent rearrangement yields the imidazolidin-2-one structure .

  • Purification: Crystallization from methanol or alcohol yields the final product .

Reaction Pathway:
Imidacloprid → Desnitro-imidacloprid (intermediate) → 1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-one .

Research Findings and Applications

Metabolic Pathways

As a primary metabolite of imidacloprid, this compound is formed in:

  • Insecticide Degradation: Liver enzymatic processes in insects and mammals .

  • Environmental Persistence: Detected in soil and aquatic systems, acting as a marine xenobiotic .

Toxicological Profile

ParameterObservationSource
Acute ToxicityHyper-responsiveness, hyperactivity in intoxicated organisms
Environmental ImpactMarine contamination potential due to stability
Safety PrecautionsProtect against skin/eye contact (P280, P305+P351+P338)

Structural Insights

Crystallographic analyses highlight:

  • Intermolecular Interactions: Dominant N–H···Cl hydrogen bonds and weak C–H···Cl interactions .

  • Tautomer Stability: The imidazolidin-2-one form is favored over imine tautomers due to resonance stabilization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator